2-Amino-4-(difluoromethoxy)benzoic acid
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Overview
Description
2-Amino-4-(difluoromethoxy)benzoic acid: is a chemical compound with the molecular formula C8H7F2NO3 and a molecular weight of 203.15 g/mol It is characterized by the presence of an amino group at the second position and a difluoromethoxy group at the fourth position on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(difluoromethoxy)benzoic acid with ammonia or an amine source under suitable conditions to introduce the amino group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 2-Amino-4-(difluoromethoxy)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzoic acid derivatives.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-4-fluorobenzoic acid: Similar structure but with a fluorine atom instead of the difluoromethoxy group.
4-(Difluoromethoxy)benzoic acid: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness: 2-Amino-4-(difluoromethoxy)benzoic acid is unique due to the presence of both the amino and difluoromethoxy groups, which provide a combination of reactivity and binding properties not found in similar compounds. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific molecular interactions .
Properties
IUPAC Name |
2-amino-4-(difluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-4-1-2-5(7(12)13)6(11)3-4/h1-3,8H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVZOFVONIJHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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